molecular formula C24H38Br2N2 B1663751 1,1'-Diheptyl-4,4'-bipyridinium dibromide CAS No. 6159-05-3

1,1'-Diheptyl-4,4'-bipyridinium dibromide

Cat. No. B1663751
CAS RN: 6159-05-3
M. Wt: 514.4 g/mol
InChI Key: VRXAJMCFEOESJO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Diheptyl-4,4’-bipyridinium dibromide (DHBP) is a heptyl viologen that can be used as an electrochromic (EC) material . It forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . It also acts as a redox active electrolyte for electrochemical devices (ECDs) .


Molecular Structure Analysis

The molecular formula of DHBP is C24H38Br2N2 . The molecular weight is 514.38 . The SMILES string representation is [Br-].[Br-].CCCCCCC[n+]1ccc(cc1)-c2ccn+cc2 .


Physical And Chemical Properties Analysis

DHBP is a solid at 20°C . It’s sensitive to moisture . The melting point is 285°C (dec.) .

Scientific Research Applications

Electrochromic Materials

DHBP dibromide: is utilized as an electrochromic (EC) material . These materials change color when an electrical charge is applied, making them useful for applications like smart windows , which can control the amount of heat and light passing through, and low-power display screens .

Organic Electronics

In the realm of organic electronics, DHBP dibromide contributes to the development of organic light-emitting diodes (OLEDs) . OLEDs are used in displays for smartphones, TVs, and lighting systems due to their energy efficiency and high-quality color rendering .

Supercapacitors

As a redox-active electrolyte, DHBP dibromide is involved in the fabrication of supercapacitors . These devices store and release energy quickly, making them ideal for applications requiring rapid bursts of power, such as in regenerative braking systems in electric vehicles .

Liquid Crystal Displays (LCDs)

DHBP dibromide: is used in the production of LCDs . LCDs are prevalent in monitors, televisions, and instrument panels due to their low power consumption and the ability to produce clear images .

Synergistic Cancer Chemotherapy

A novel application of DHBP dibromide is in the creation of hyperbranched polymers for synergistic cancer chemotherapy . These polymers can self-assemble into micelles that carry drugs, offering a high drug loading capacity and controlled release, which is crucial for effective cancer treatment .

Calcium Release Inhibition

In medical research, DHBP dibromide has been identified as an inhibitor of calcium release. This property is significant because it can be used as a muscle relaxant and in the study of cellular processes that involve calcium signaling .

Electrochemical Devices (ECDs)

DHBP dibromide: serves as a redox-active component in ECDs . These devices, which include batteries and fuel cells , are essential for energy storage and conversion, playing a critical role in the development of renewable energy technologies .

Photonic & Optical Materials

Lastly, DHBP dibromide finds application in photonic and optical materials . These materials are crucial for the development of technologies like fiber optics and lasers , which are foundational to telecommunications and medical devices .

Safety And Hazards

DHBP is toxic and causes eye irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . If inhaled, move to fresh air. If skin contact occurs, wash with copious amounts of water and remove contaminated clothing . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

DHBP is used as an electrochromic material, which can be used in the fabrication of electronic devices such as organic light emitting diodes (OLED), supercapacitors, and liquid crystal displays (LCDs) . This suggests potential future applications in the field of organic electronics .

properties

IUPAC Name

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2.2BrH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXAJMCFEOESJO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889503
Record name 1,1'-Diheptyl-4,4'-bipyridinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow hygroscopic solid; [Aldrich MSDS]
Record name 1,1'-Diheptyl-4,4'-bipyridinium dibromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10607
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,1'-Diheptyl-4,4'-bipyridinium dibromide

CAS RN

6159-05-3
Record name 1,1'-Diheptyl-4,4'-bipyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bipyridinium, 1,1'-diheptyl-, bromide (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Diheptyl-4,4'-bipyridinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-diheptyl-4,4'-bipyridinium dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 2
Reactant of Route 2
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 3
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 4
Reactant of Route 4
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 5
1,1'-Diheptyl-4,4'-bipyridinium dibromide
Reactant of Route 6
1,1'-Diheptyl-4,4'-bipyridinium dibromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.